

1-Methylcycloheptanol chemical properties and hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylcycloheptanol**

Cat. No.: **B1596526**

[Get Quote](#)

An In-depth Technical Guide to 1-Methylcycloheptanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, hazards, and relevant experimental considerations for **1-Methylcycloheptanol** (CAS No. 3761-94-2). The information is intended to support research and development activities by providing key data in an accessible format.

Core Chemical Properties

1-Methylcycloheptanol is a tertiary alcohol with a seven-membered carbon ring. Its physical and chemical properties are summarized below.

Property	Value	Source(s)
IUPAC Name	1-methylcycloheptan-1-ol	[1]
CAS Number	3761-94-2	[1]
Molecular Formula	C ₈ H ₁₆ O	[1]
Molecular Weight	128.21 g/mol	[1] [2]
Physical Description	Liquid	[3]
InChI Key	XFFKAYOHINCUNU- UHFFFAOYSA-N	[1]
SMILES	CC1(O)CCCCCC1	[4] [5]
Computed XLogP3	1.9	[6]
Topological Polar Surface Area	20.2 Å ²	[6]
Kovats Retention Index	1009 (Semi-standard non-polar)	[6]

Chemical Hazards and Safety

Understanding the hazards associated with **1-Methylcycloheptanol** is critical for safe handling and experimental design. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[\[6\]](#)

GHS Hazard Classification

The aggregated GHS information from multiple notifications to the ECHA C&L Inventory provides the following classifications.[\[6\]](#)

Hazard Class	Hazard Statement	GHS Code	Percentage of Notifications
Acute Toxicity, Oral	Harmful if swallowed	H302	88.6%
Skin Corrosion/Irritation	Causes skin irritation	H315	11.4%
Serious Eye Damage/Irritation	Causes serious eye irritation	H319	11.4%
STOT, Single Exposure	May cause respiratory irritation	H335	11.4%

Other Hazards and Safety Precautions

Beyond the formal GHS classifications, other documented hazards and necessary precautions are summarized below.

Hazard/Precaution Category	Description	Source(s)
General Hazards	<p>Skin and strong eye irritant.[3]</p> <p>Neurotoxin, associated with acute solvent syndrome.[3][6]</p>	
Personal Protective Equipment (PPE)	<p>Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat or protective clothing to prevent skin exposure. A respirator may be required in areas with poor ventilation.</p>	[7]
Handling	<p>Use only in a well-ventilated area, such as a chemical fume hood.[7] Keep away from heat, sparks, open flames, and other ignition sources.[8][9]</p> <p>Ground/bond container and receiving equipment to prevent static discharge.[8][9] Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[7]</p>	[7] [8] [9]
Storage	<p>Store in a tightly closed container in a cool, dry, well-ventilated area.[7] Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7]</p>	[7]
First Aid	<p>Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[8] Skin Contact: Wash off with soap</p>	[8] [9]

and plenty of water.^[8] Eye Contact: Rinse cautiously with water for several minutes.

Remove contact lenses if present and easy to do.^[9]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.^[8] In all cases of exposure, seek medical attention.^[8]

Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂) as extinguishing media.^[8]

Spill Response Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.^[7] Ensure adequate ventilation and remove all sources of ignition.
[7]

Experimental Protocols

While specific, peer-reviewed protocols for **1-Methylcycloheptanol** are not abundant, its synthesis and analysis can be reliably achieved using standard organic chemistry techniques, primarily by analogy to its well-documented cyclohexyl counterpart.^{[10][11]}

Representative Synthesis Protocol: Grignard Reaction

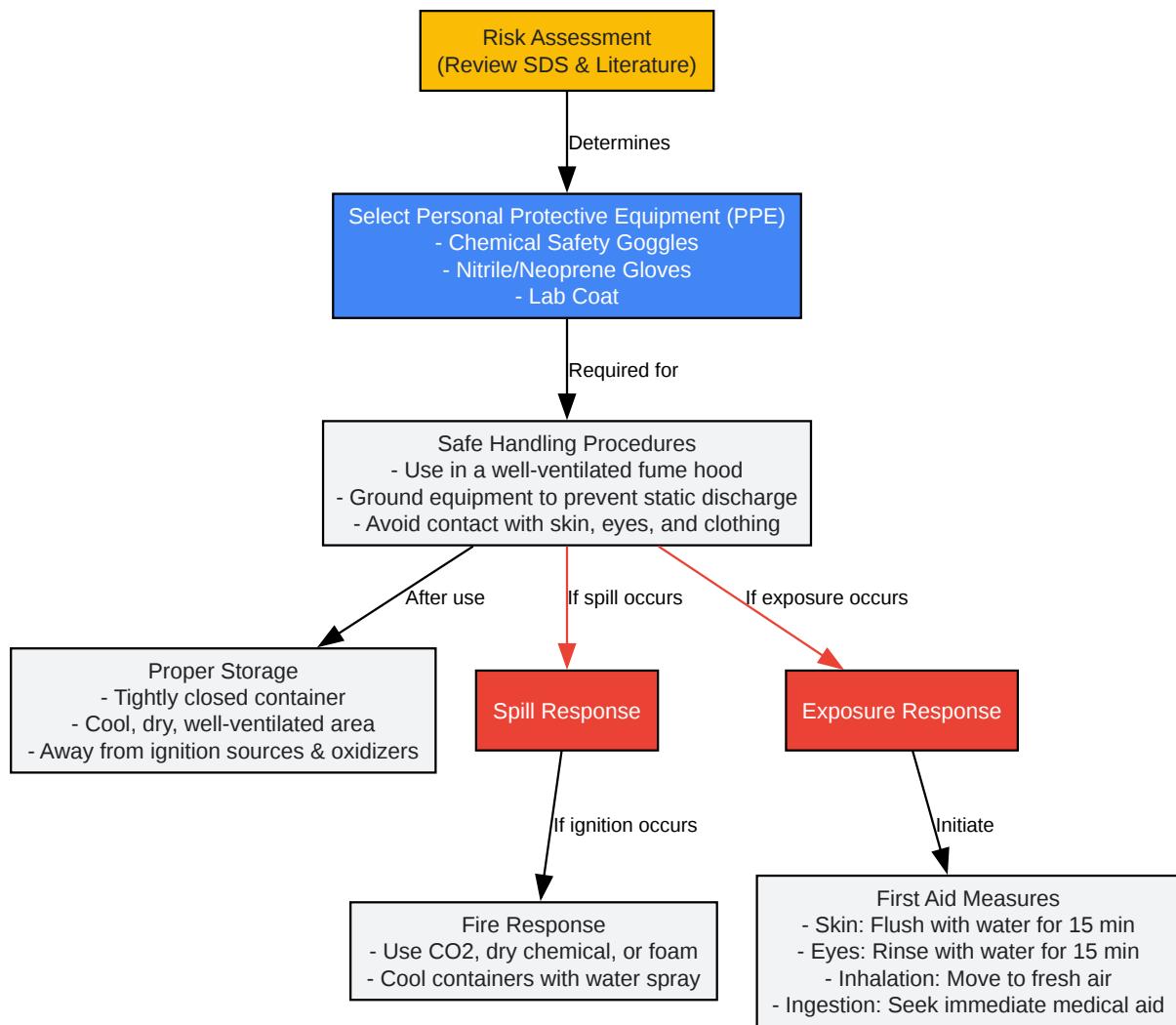
The most direct synthesis of **1-Methylcycloheptanol** is via the Grignard reaction, involving the addition of a methyl nucleophile to cycloheptanone.

Reaction: Cycloheptanone + Methylmagnesium Bromide → **1-Methylcycloheptanol**

Methodology:

- Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
- Grignard Reagent Preparation (if not commercially sourced): Prepare Methylmagnesium Bromide by slowly adding methyl bromide to magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).
- Reaction:
 - Dissolve cycloheptanone in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
 - Cool the solution in an ice bath (0 °C).
 - Slowly add the Methylmagnesium Bromide solution dropwise from the addition funnel to the stirred cycloheptanone solution. Maintain the temperature at 0 °C during the addition.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
- Workup (Quenching):
 - Cool the reaction mixture again in an ice bath.
 - Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and the excess Grignard reagent. This will form a biphasic mixture and a precipitate of magnesium salts.
- Extraction and Purification:
 - Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with diethyl ether.
 - Combine the organic layers and wash them sequentially with water and then brine to remove water-soluble impurities.

- Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- Filter off the drying agent and remove the solvent by rotary evaporation.
- The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure **1-Methylcycloheptanol**.


Analytical Workflow

To confirm the identity and purity of the synthesized product, a standard analytical workflow should be employed.

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Purpose: To assess the purity of the sample and confirm its molecular weight.
 - Methodology: A small, diluted sample is injected into the GC. The retention time provides a measure of purity (a single major peak is expected), and the coupled mass spectrometer will provide a mass spectrum. The molecular ion peak (M^+) should correspond to the molecular weight of **1-Methylcycloheptanol** (128.21 g/mol), and the fragmentation pattern will be characteristic of the compound's structure.
- Infrared (IR) Spectroscopy:
 - Purpose: To confirm the presence of key functional groups.
 - Methodology: An IR spectrum of the purified liquid product (neat, between salt plates) should be acquired. The key diagnostic absorption will be a strong, broad peak in the region of $3200\text{-}3600\text{ cm}^{-1}$, characteristic of the O-H stretch of an alcohol. The absence of a strong, sharp peak around 1710 cm^{-1} confirms the complete conversion of the starting cycloheptanone (C=O stretch).^[6]

Visualized Workflow

The following diagram illustrates a logical workflow for ensuring safety during the handling and use of **1-Methylcycloheptanol**.

[Click to download full resolution via product page](#)

Caption: Chemical Safety and Handling Workflow for **1-Methylcycloheptanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylcycloheptanol [webbook.nist.gov]
- 2. 1-Methylcycloheptanol (CAS 3761-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1-Methylcycloheptanol - Hazardous Agents | Haz-Map [haz-map.com]
- 4. 1-Methylcycloheptanol | 3761-94-2 | DAA76194 | Biosynth [biosynth.com]
- 5. 1-methylcycloheptanol [stenutz.eu]
- 6. 1-Methylcycloheptan-1-ol | C8H16O | CID 77376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. southwest.tn.edu [southwest.tn.edu]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. homework.study.com [homework.study.com]
- 11. quora.com [quora.com]
- To cite this document: BenchChem. [1-Methylcycloheptanol chemical properties and hazards]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1596526#1-methylcycloheptanol-chemical-properties-and-hazards\]](https://www.benchchem.com/product/b1596526#1-methylcycloheptanol-chemical-properties-and-hazards)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com